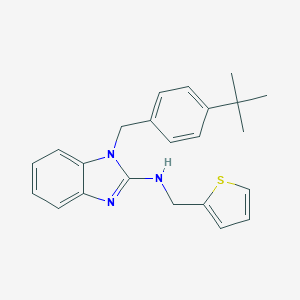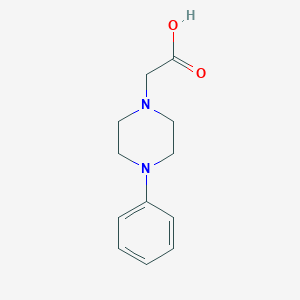
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a highly potent stimulant that is chemically similar to other cathinones such as methcathinone and mephedrone. MPHP has gained popularity in the research community due to its potential therapeutic applications and its unique mechanism of action.
Wirkmechanismus
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by binding to the dopamine and norepinephrine transporters and inhibiting their reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the central nervous system.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride are similar to other stimulants such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature, and can lead to feelings of euphoria, increased energy, and improved cognitive function. However, it can also cause negative side effects such as anxiety, paranoia, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is highly potent and has a unique mechanism of action, making it a valuable tool for studying the dopamine and norepinephrine systems in the brain. However, its high potency also makes it difficult to work with, and caution must be taken to ensure proper handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of ADHD and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride, as well as its potential for abuse and addiction. Finally, studies on the long-term effects of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride use are needed to fully understand the risks associated with its use.
Synthesemethoden
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride can be synthesized using a variety of methods, including reductive amination and condensation reactions. One common method involves the reaction of 4-methylpropiophenone with methylamine and sodium cyanoborohydride in the presence of an acid catalyst. This method yields a high purity N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride product that is suitable for research applications.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which may make it useful in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Additionally, N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
Produktname |
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride |
|---|---|
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
N-methyl-2-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-8(7-9-2)10-5-3-4-6-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
ICMKVQKZELETEM-UHFFFAOYSA-N |
SMILES |
CC(CNC)N1CCCC1 |
Kanonische SMILES |
CC(CNC)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)

amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)

methanone](/img/structure/B226796.png)